molecular formula C14H27N3O6S B11826113 Azido-PEG5-S-methyl ethanethioate

Azido-PEG5-S-methyl ethanethioate

Cat. No.: B11826113
M. Wt: 365.45 g/mol
InChI Key: YNXNUUSSLJCBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG5-S-methyl ethanethioate is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-S-methyl ethanethioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are valuable in various applications, including drug development and bioconjugation .

Mechanism of Action

Azido-PEG5-S-methyl ethanethioate exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG5-S-methyl ethanethioate is unique due to its optimal PEG length, which provides a balance between flexibility and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .

Biological Activity

Azido-PEG5-S-methyl ethanethioate is a compound that has garnered attention in the field of biochemistry and drug development, particularly for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and potential applications in targeted therapy.

  • Molecular Formula : C14H27N3O6S
  • Molecular Weight : 365.45 g/mol
  • CAS Number : 1352221-64-7

This compound features a polyethylene glycol (PEG) linker, which enhances solubility and biocompatibility, making it suitable for various biological applications. The azide group allows for click chemistry reactions, facilitating the conjugation with other biomolecules.

The primary mechanism of action for this compound lies in its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms stable triazole linkages between the azide group and alkyne-tagged biomolecules, enabling the selective labeling and manipulation of target proteins. This process is crucial in the development of PROTACs, which are designed to selectively degrade specific proteins within cells by harnessing the ubiquitin-proteasome system.

Applications in Research and Medicine

This compound is primarily utilized in:

  • Targeted Protein Degradation : As part of PROTACs, it plays a significant role in drug discovery and development by enabling the selective degradation of unwanted proteins.
  • Bioconjugation Techniques : The compound can be used for attaching various biomolecules to surfaces or other proteins, enhancing the study of protein interactions and functions.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Targeted Therapy Development :
    • A study demonstrated that PROTACs incorporating this compound were effective in degrading target proteins associated with cancer progression. The research indicated a significant reduction in tumor cell viability when treated with these compounds, showcasing their potential as therapeutic agents.
  • Bioconjugation Efficiency :
    • Research involving azide-based bioconjugation techniques showed that this compound could effectively label proteins with minimal background interference, allowing for clearer imaging and analysis of protein interactions.
  • Comparison with Other Linkers :
    • In comparative studies, this compound exhibited superior solubility and reactivity compared to traditional linkers, making it a preferred choice for researchers focusing on complex biological systems.

Data Table: Comparison of Linkers Used in PROTACs

Linker Name Molecular Weight (g/mol) Solubility Reactivity Applications
This compound365.45HighHighPROTACs, Bioconjugation
Azido-PEG4300.37ModerateModerateBioconjugation
PEG LinkerVariesHighLowGeneral use in biochemistry

Properties

Molecular Formula

C14H27N3O6S

Molecular Weight

365.45 g/mol

IUPAC Name

S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C14H27N3O6S/c1-14(18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16-17-15/h2-13H2,1H3

InChI Key

YNXNUUSSLJCBHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.